molecular formula C19H19NO3S B2803912 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(methylthio)benzamide CAS No. 1421496-70-9

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(methylthio)benzamide

Cat. No.: B2803912
CAS No.: 1421496-70-9
M. Wt: 341.43
InChI Key: JHXVNBXQXJUMNC-UHFFFAOYSA-N
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Description

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-2-(methylthio)benzamide is a synthetic benzamide derivative characterized by a unique structural framework. The molecule features a 2-(methylthio)benzamide core linked to a 4-(2-methoxyphenoxy)but-2-yn-1-yl side chain. Key structural attributes include:

  • A 2-methoxyphenoxy substituent, contributing to lipophilicity and influencing electronic properties.
  • A methylthio group at the ortho position of the benzamide, which may enhance metabolic stability compared to oxygenated analogs .

Spectroscopic characterization (IR, NMR, MS) would confirm the presence of functional groups, such as the C≡C stretch (~2100–2260 cm⁻¹) and C=S vibrations (~1240–1255 cm⁻¹) .

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-22-16-10-4-5-11-17(16)23-14-8-7-13-20-19(21)15-9-3-6-12-18(15)24-2/h3-6,9-12H,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXVNBXQXJUMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(methylthio)benzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Structure and Properties

The molecular formula for this compound is C18H19N3O3S, with a molecular weight of approximately 357.42 g/mol. The compound features a unique combination of functional groups, including an amide bond, a methoxyphenoxy moiety, and a methylthio group, which contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. This could lead to reduced inflammation in various biological models.
  • Antimicrobial Properties : The structural features of the compound indicate potential activity against certain bacterial strains. However, detailed pharmacological studies are needed to confirm its efficacy and elucidate the mechanisms involved.
  • Cytotoxic Effects : Similar compounds have shown cytotoxicity in cancer cell lines by interfering with tubulin polymerization, suggesting that this compound may also possess anticancer properties .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit the proliferation of various cancer cell lines. For example, compounds structurally related to this compound have been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics .

In Vivo Studies

Case studies involving animal models have provided further insights into the compound's biological activity. One study reported that similar compounds exhibited significant antitumor efficacy in xenograft models, with treatment leading to reduced tumor growth without significant neurotoxicity .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate Compounds : The synthesis often begins with the preparation of intermediates such as 4-(2-methoxyphenoxy)but-2-yne through reactions involving 2-methoxyphenol and propargyl bromide.
  • Coupling Reaction : The intermediate is then reacted with methylthio benzamide derivatives under specific conditions to yield the final product.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the synthesized compound .

Biological Activity Summary Table

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of inflammatory enzymes
AntimicrobialPotential activity against specific bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
Antitumor EfficacySignificant reduction in tumor growth in vivo

Comparison with Similar Compounds

The following analysis compares N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(methylthio)benzamide with structurally or functionally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues
Compound Name Key Substituents Molecular Weight (g/mol) Functional Group Impact Reference
Target Compound 2-(Methylthio)benzamide + 4-(2-methoxyphenoxy)but-2-yn-1-yl ~355.4 Alkyne linker enhances rigidity; methylthio improves metabolic stability.
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide 4-Methoxybenzamide + 2-nitroaniline ~316.3 Nitro group increases electron-withdrawing effects; methoxy groups modulate solubility.
N-(tert-butyl)-2-((4-methoxyphenyl)thio)benzamide 2-(Arylthio)benzamide + tert-butyl ~343.5 tert-butyl enhances steric bulk; arylthio group influences redox potential.
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide Benzamide + boronate ester ~337.2 Boronate ester enables Suzuki coupling; phenyl group aids π-π interactions.

Key Observations :

  • Alkyne vs.
  • Methylthio vs. Methoxy/Nitro Groups : The methylthio substituent in the target compound offers greater resistance to oxidative metabolism compared to methoxy or nitro groups, which are prone to demethylation or reduction .
Spectroscopic and Physicochemical Comparisons
Compound IR Features (cm⁻¹) ¹H-NMR Shifts (δ, ppm) Notable Properties
Target Compound C≡C: ~2100–2260; C=S: ~1240–1255 Alkyne H: ~2.5–3.0; aromatic H: ~6.8–7.5 High lipophilicity (logP ~3.5) due to methoxyphenoxy and methylthio groups.
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide C=O: ~1680; NO₂: ~1520, ~1350 Nitro aromatic H: ~8.1–8.3; methoxy H: ~3.8 Lower solubility in aqueous media due to nitro group.
N-(tert-butyl)-2-((4-methoxyphenyl)thio)benzamide C=S: ~1247; tert-butyl H: ~1.3 Arylthio H: ~7.2–7.4 Enhanced steric shielding from tert-butyl group.

Key Findings :

  • The absence of a carbonyl group (C=O) in triazole derivatives (e.g., compounds in ) contrasts with the target compound’s benzamide core, altering hydrogen-bonding capacity.
  • Methylthio groups in the target compound exhibit distinct C=S IR vibrations (~1240–1255 cm⁻¹) compared to arylthio analogs (~1247 cm⁻¹) .

Q & A

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
Alkyne FormationPropargyl bromide, K₂CO₃, DMF, 50°C75>95%
Amide CouplingDCC/DMAP, DCM, RT, 12h6898%

Basic: Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm the methoxyphenoxy, methylthio, and alkyne groups. For example, the alkyne proton appears at δ 2.5–3.0 ppm (¹H NMR), and quaternary carbons are identified via DEPT-135 .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 382.1) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .

Q. Analytical Parameters Example :

TechniqueKey Observations
¹H NMR (400 MHz, CDCl₃)δ 7.45 (d, J=8.4 Hz, benzamide), δ 3.85 (s, OCH₃)
ESI-MS[M+H]⁺ = 382.1 (calc. 382.14)

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its bioactivity?

Methodological Answer:

  • Functional Group Modifications : Systematically replace the methoxy, methylthio, or alkyne groups with halogens, sulfonamides, or heterocycles (e.g., thiazole) to assess impact on target binding .
  • In Silico Docking : Use software like AutoDock to model interactions with enzymes (e.g., kinases) and prioritize analogs with improved binding affinity .
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based kinase assays) and cytotoxicity in cancer cell lines (e.g., MTT assay) .

Q. SAR Insights Table :

ModificationBioactivity Change (vs. Parent)
Methoxy → Cl3x increase in kinase inhibition
Methylthio → CF₃Reduced solubility, higher cytotoxicity

Advanced: What strategies are effective in resolving contradictions in biological activity data across experimental models?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .
  • Model-Specific Analysis : Account for differences in cell membrane permeability (e.g., use PAMPA assays) or metabolic stability (e.g., liver microsomes) .
  • Meta-Analysis : Aggregate data from orthogonal assays (e.g., SPR for binding kinetics, Western blot for downstream protein expression) to reconcile discrepancies .

Q. Case Study :

  • Contradiction : High potency in enzyme assays but low cellular activity.
  • Resolution : Identified poor cellular uptake via LC-MS quantification of intracellular compound levels; modified with PEG linkers to improve permeability .

Advanced: How can researchers elucidate the mechanism of action using in vitro and in silico approaches?

Methodological Answer:

  • Target Identification : Use affinity chromatography (biotinylated compound + streptavidin beads) to pull down binding proteins, followed by LC-MS/MS identification .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map affected pathways (e.g., apoptosis, MAPK signaling) .
  • Molecular Dynamics Simulations : Simulate compound-receptor interactions over 100 ns to predict stability of binding conformations .

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